(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
The compound (2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one features a complex heterocyclic framework comprising a fused furo-benzoxazinone core. Key structural elements include:
- A 3,4-dimethoxyphenyl ethyl substituent at position 8, contributing electron-donating effects and lipophilicity.
- A bicyclic system (furo[2,3-f][1,3]benzoxazin-3-one) that stabilizes the molecule through intramolecular hydrogen bonding and rigidity.
Properties
IUPAC Name |
(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-22-7-5-17(12-23(22)31-2)9-11-28-15-20-21(32-16-28)8-6-19-25(29)24(33-26(19)20)13-18-4-3-10-27-14-18/h3-8,10,12-14H,9,11,15-16H2,1-2H3/b24-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGVWSNGYOEPGN-CFRMEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a furobenzoxazine core with a pyridine and a dimethoxyphenyl moiety, suggesting diverse pharmacological properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C29H28N6O4 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess significant anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
- Neuroprotective Effects : The presence of the pyridine ring suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress.
- Antimicrobial Properties : Initial screenings suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.
Anticancer Activity
A study examined the effects of the compound on various cancer cell lines. Results indicated:
- Cell Line Sensitivity : The compound showed enhanced cytotoxicity in acute lymphoblastic leukemia (ALL) cells with an IC50 value of approximately 0.4 μM.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotection
Research involving neuronal cell cultures has demonstrated:
- Oxidative Stress Resistance : The compound significantly reduced cell death caused by oxidative stressors.
- Neuroinflammation Modulation : It was observed to lower pro-inflammatory cytokine levels in treated neuronal cultures.
Antimicrobial Testing
In antimicrobial assays:
- The compound exhibited moderate activity against Gram-positive bacteria, suggesting further investigation into its use as an antimicrobial agent is warranted.
Toxicity and Safety Profile
Toxicity assessments conducted in animal models (e.g., zebrafish and mice) revealed:
- Low Toxicity at Therapeutic Doses : No significant adverse effects were noted at lower concentrations.
- Dose-dependent Toxicity : Higher doses led to observable toxicity, emphasizing the need for careful dosage regulation in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl in , which may enhance membrane permeability but reduce metabolic stability. The pyridin-3-ylmethylidene group (vs.
Stereochemical Considerations :
- The (Z)-configuration of the pyridinylmethylene group is conserved across analogues , ensuring planar geometry for optimal π-stacking interactions.
Metabolic Stability:
- Methoxy groups are prone to oxidative demethylation, whereas the 4-fluorophenyl in resists metabolic degradation, as noted in .
- The pyridin-3-yl moiety may engage in hydrogen bonding with enzymes like cytochrome P450, influencing clearance rates compared to pyridin-4-yl analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
